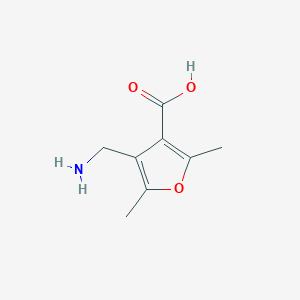

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern on the furan ring. The compound possesses multiple chemical registry numbers, with Chemical Abstracts Service numbers 524052-51-5 and 435341-93-8 both being reported in the literature, indicating potential variations in registration or different salt forms. The molecular formula is established as C8H11NO3, corresponding to a molecular weight of 169.18 daltons.

The simplified molecular-input line-entry system representation is recorded as CC1=C(C(=C(O1)C)C(=O)O)CN, which systematically encodes the molecular structure including the furan oxygen, the positioning of methyl groups at the 2 and 5 positions, the carboxylic acid group at position 3, and the aminomethyl substituent at position 4. The International Chemical Identifier string is documented as InChI=1S/C8H11NO3/c1-4-6(3-9)7(8(10)11)5(2)12-4/h3,9H2,1-2H3,(H,10,11), providing a complete structural description that includes connectivity and hydrogen atom placement. The corresponding International Chemical Identifier Key is YOCHMFNEBPNGTF-UHFFFAOYSA-N, serving as a unique digital fingerprint for database searches and chemical informatics applications.

Additional systematic identifiers include the European Community number 664-240-3 and the DSSTox Substance identification number DTXSID40350718, which facilitate regulatory and environmental database tracking. The MDL number MFCD06799743 provides another unique identifier used in commercial chemical databases. These multiple identification systems ensure comprehensive cataloging and cross-referencing across different chemical information platforms.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is fundamentally determined by the planar furan ring system, which serves as the central structural framework. The furan ring adopts a planar configuration with the oxygen atom integrated into the five-membered heterocycle, creating specific electronic and geometric constraints that influence the overall molecular shape. The substitution pattern around the furan ring creates a unique three-dimensional arrangement where the carboxylic acid group at position 3 and the aminomethyl group at position 4 are positioned on adjacent carbon atoms.

The carboxylic acid functionality introduces planarity considerations due to the sp2 hybridization of the carbonyl carbon, creating a planar arrangement that can participate in hydrogen bonding interactions. The aminomethyl substituent at position 4 provides conformational flexibility through rotation around the carbon-carbon bond connecting the methylene group to the furan ring. This rotational freedom allows for multiple conformational states that may be influenced by intermolecular interactions and crystal packing forces.

The two methyl groups positioned at the 2 and 5 positions of the furan ring provide steric bulk that influences the overall molecular shape and may restrict certain conformational arrangements of the more flexible substituents. The electronic properties of the furan oxygen atom create electron-rich regions that can influence intermolecular interactions and molecular recognition processes. The combination of electron-donating methyl groups and the electron-withdrawing carboxylic acid group creates an asymmetric electronic distribution across the molecule.

Conformational analysis reveals that the molecule can adopt multiple low-energy conformations, particularly involving rotation of the aminomethyl group and potential hydrogen bonding arrangements between the amino group and the carboxylic acid functionality. These conformational preferences may significantly influence the compound's physical properties, reactivity patterns, and potential biological activities.

X-ray Crystallographic Studies

While specific single-crystal X-ray crystallographic data for this compound are not extensively reported in the available literature, crystallographic studies of related furan carboxylate derivatives provide valuable structural insights. X-ray crystallographic investigations of similar furan-containing compounds have demonstrated the importance of intermolecular hydrogen bonding networks in determining crystal packing arrangements and solid-state properties.

Crystallographic studies of furan carboxylic acid derivatives typically reveal the formation of hydrogen-bonded dimers through carboxylic acid-carboxylic acid interactions, creating characteristic R22(8) hydrogen bonding motifs. The presence of the aminomethyl substituent in this compound would be expected to introduce additional hydrogen bonding possibilities, potentially involving amino group-carboxyl group interactions that could significantly influence crystal packing arrangements.

The planarity of the furan ring system, as observed in related crystallographic studies, contributes to π-π stacking interactions between adjacent molecules in the crystal lattice. The methyl substituents at positions 2 and 5 would be expected to influence the intermolecular packing through van der Waals interactions and steric considerations. The overall crystal structure would likely be stabilized by a combination of hydrogen bonding networks involving both the carboxylic acid and aminomethyl functionalities, supplemented by weaker intermolecular forces.

Temperature-dependent crystallographic studies of related furan derivatives have shown that thermal motion affects the apparent bond lengths and angles, particularly for the more flexible substituents. The aminomethyl group would be expected to exhibit significant thermal motion due to its conformational flexibility, which would be reflected in higher temperature factors in crystallographic refinements.

Comparative Analysis with Related Furan Carboxylic Acid Derivatives

Comparative structural analysis of this compound with simpler furan carboxylic acids reveals significant differences in molecular complexity and structural features. 3-Furoic acid (furan-3-carboxylic acid), which contains only the carboxylic acid substituent on the furan ring, serves as a fundamental reference compound for understanding the effects of additional substitution. The molecular formula of 3-furoic acid is C5H4O3 with a molecular weight of 112.08 daltons, significantly smaller than the target compound.

Thermochemical studies of furan carboxylic acids have demonstrated that 3-furancarboxylic acid is thermodynamically more stable than the 2-isomer, providing insights into positional effects on molecular stability. The introduction of methyl groups at positions 2 and 5 in this compound would be expected to provide additional thermodynamic stabilization through hyperconjugative effects and steric protection of the furan ring.

The presence of the aminomethyl substituent creates unique structural features not found in simpler furan carboxylic acids. This functionality introduces nitrogen-containing groups that can participate in different types of intermolecular interactions compared to purely oxygen and carbon-containing analogs. The Electronic effects of the amino group, being electron-donating, contrast with the electron-withdrawing nature of the carboxylic acid group, creating an internal electronic balance within the molecule.

Related compounds such as ethyl 2,5-dimethylfuran-3-carboxylate demonstrate the effects of esterification on molecular properties while maintaining the dimethylfuran core structure. The molecular formula C9H12O3 and molecular weight of 168.19 daltons for the ethyl ester shows the size increase associated with ester formation. Comparative analysis reveals that the ester derivative lacks the hydrogen bonding potential of the free carboxylic acid, significantly altering intermolecular interaction patterns.

The systematic comparison of bond lengths, angles, and electronic properties across this series of furan derivatives reveals trends in structural parameters that correlate with substitution patterns. The furan ring dimensions remain relatively constant across the series, with substituent effects primarily manifesting in the peripheral regions of the molecules. The electronic distribution patterns show systematic variations based on the nature and positioning of substituents, with electron-donating groups like methyl and amino groups increasing electron density on the furan ring, while the carboxylic acid group creates localized electron deficiency.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 3-Furoic acid | C5H4O3 | 112.08 | Simple furan with carboxylic acid |

| Ethyl 2,5-dimethylfuran-3-carboxylate | C9H12O3 | 168.19 | Dimethylfuran with ester group |

| This compound | C8H11NO3 | 169.18 | Dimethylfuran with carboxylic acid and aminomethyl |

Properties

IUPAC Name |

4-(aminomethyl)-2,5-dimethylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-4-6(3-9)7(8(10)11)5(2)12-4/h3,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCHMFNEBPNGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(O1)C)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350718 | |

| Record name | 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435341-93-8 | |

| Record name | 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(AMINOMETHYL)-2,5-DIMETHYL-3-FUROIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting from Furan Derivatives

This method typically involves:

Reagents : Furan derivatives, amines (for aminomethylation), and carboxylic acid precursors.

-

- The furan derivative is treated with an appropriate amine under controlled conditions to form the aminomethylated product.

- Subsequent steps involve the introduction of the carboxylic acid functionality, often through oxidation or esterification reactions.

Oxidative Esterification

This method has been highlighted for its efficiency:

Reagents : Hydroxymethyl furan derivatives, oxidizing agents (e.g., Au/CeO2), and solvents like methanol.

-

- The reaction typically occurs at elevated temperatures (around 100 ºC) for several hours.

- The oxidative esterification converts hydroxymethyl groups into carboxylic acids while maintaining other functional groups intact.

Decarboxylation and Cyclization Reactions

This approach is characterized by:

Reagents : 2,3-diacetylsuccinate as a precursor, hydrochloric acid for hydrolysis.

-

- The precursor is subjected to reflux in hydrochloric acid, which facilitates both decarboxylation and cyclization.

- The reaction conditions (temperature and time) can be adjusted to favor the formation of specific products, including the target compound.

| Method | Advantages | Disadvantages |

|---|---|---|

| Starting from Furan Derivatives | Versatile; can modify various positions | May require multiple steps |

| Oxidative Esterification | High yield; efficient use of catalysts | Requires specific conditions |

| Decarboxylation & Cyclization | Simple; fewer reagents needed | Product selectivity can vary |

Recent studies have provided insights into optimizing these synthesis routes. For instance, using a stepwise approach in oxidative esterification has shown improved yields by minimizing side reactions and enhancing catalyst stability.

Yield Data Example

In a comparative study:

- Oxidative esterification yielded up to 95% conversion with proper catalyst selection.

- Starting from furan derivatives showed variable yields depending on the amine used but generally ranged from 60% to 80%.

- Decarboxylation methods achieved yields around 70%, with variations based on reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yields .

Major Products Formed

The major products formed from these reactions include furanones, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Structural Overview

- Molecular Formula : C₈H₁₁N₁O₃

- SMILES : CC1=C(C(=C(O1)C)C(=O)O)CN

- InChIKey : YOCHMFNEBPNGTF-UHFFFAOYSA-N

The presence of the furan ring, aminomethyl group, and carboxylic acid moiety contributes to the compound's reactivity and biological activity, making it a valuable intermediate in various chemical reactions.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals. Its structural characteristics allow for interactions with biological targets, potentially influencing metabolic pathways.

Case Study: Enzyme Inhibition

Research indicates that derivatives of 4-(aminomethyl)-2,5-dimethylfuran-3-carboxylic acid can act as inhibitors for specific enzymes involved in metabolic processes. For instance, studies have demonstrated that compounds with similar structures exhibit significant inhibition against GABA aminotransferase (GABA-AT), which is crucial for neurotransmitter regulation .

| Compound | Enzyme Target | Inhibition Potency |

|---|---|---|

| This compound | GABA-AT | Potency greater than vigabatrin |

| Other derivatives | Various | Varying degrees of inhibition |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups facilitate various reactions, including:

- Esterification : Reacting with alcohols to form esters.

- Amidation : Formation of amides through reaction with amines.

- Reduction Reactions : The furan ring can undergo reduction to yield different derivatives.

Synthetic Pathways

Several synthetic routes have been explored to obtain this compound and its derivatives. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials.

Polymer Precursor

Recent studies have reported the use of this compound as a precursor for synthesizing novel polyester materials derived from lignocellulosic biomass. These materials demonstrate enhanced mechanical properties and biodegradability compared to traditional petroleum-based polymers .

| Property | Value |

|---|---|

| Tensile Strength | High |

| Biodegradability | Yes |

| Thermal Stability | Moderate |

Research has indicated that the aminomethyl group enhances binding affinity to certain proteins, which is beneficial in drug design. Additionally, the furan ring's ability to participate in π-π stacking interactions may influence the compound's biological effects.

Biological Studies

Studies have shown that compounds with similar structures can modulate enzyme activity and influence metabolic pathways significantly. For example, the compound has been investigated for its role in cancer metabolism, where it could potentially regulate pathways associated with tumor growth .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring may also participate in π-π stacking interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic Acid (CAS: 139003-89-7)

- Molecular Formula: C₇H₉NO₄

- Molecular Weight : 171.15 g/mol .

- Structural Differences: Contains a 2-oxo group on the dihydrofuran ring, altering electronic properties.

- Applications : Used as a pharmaceutical intermediate, suggesting utility in synthesizing bioactive molecules.

- Synthesis: Not detailed in the evidence, but structural similarities imply possible shared synthetic routes with other furan derivatives (e.g., oxidation or cyclization reactions).

Tetrahydrofuran-3-carboxylic Acid Derivatives (e.g., 3-Aryltetrahydrofuran-3-carboxylic Acids)

- Key Features :

- Synthetic Methodology :

- Synthesized via Baeyer-Villiger oxidation using MCPBA and BF₃-OEt₂, followed by formic acid elimination. Yields for similar compounds (e.g., 5a-5e) were nearly quantitative when oxidized with NaClO₂ .

- Challenges: Attempts to synthesize 3-methyl-2,5-dihydrofuran led to complex byproducts, highlighting the sensitivity of furan systems to reaction conditions .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol .

- Structural Contrast: Benzene ring with hydroxyl and propenoic acid substituents vs. furan core. Lacks the aminomethyl group but shares carboxylic acid functionality.

- Applications : Widely used in pharmacological research, cosmetics, and food additives due to antioxidant properties .

Tranexamic Acid Chloride (Cyclohexanecarboxylic Acid Derivative)

- Key Features: Cyclohexane backbone with trans-4-(aminomethyl) and carboxylic acid groups . Purity Standards: USP-grade tranexamic acid must be 99.0–101.0% pure, with strict limits on residues (e.g., ≤0.1% ignition residue) .

- Storage : Requires tight containers and temperatures ≤30°C, emphasizing stability considerations .

Comparative Data Table

Biological Activity

4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid (CAS No. 435341-93-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₁NO₃

- SMILES : CC1=C(C(=C(O1)C)C(=O)O)CN

- InChI : InChI=1S/C8H11NO3/c1-4-6(3-9)7(8(10)11)5(2)12-4/h3,9H2,1-2H3

1. Enzyme Inhibition

This compound exhibits notable enzyme inhibition properties. It has been identified as a potential inhibitor of various enzymes, including aldo-keto reductases (AKR1C1 and AKR1C3), which are implicated in numerous metabolic pathways. The compound demonstrated Ki values indicating moderate to strong inhibition, suggesting its utility in drug development targeting these enzymes .

2. Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has shown efficacy in inhibiting the growth of certain cancer cell lines, making it a candidate for further investigation in oncology.

3. Antimicrobial Activity

The compound has exhibited antimicrobial activity against a variety of bacterial and fungal pathogens. This property positions it as a potential agent for developing new antimicrobial therapies.

4. Receptor Binding

Research suggests that this compound can bind to specific receptors within biological systems, influencing cellular processes and signaling pathways.

The mechanism by which this compound exerts its biological effects involves multiple interactions at the molecular level:

- Hydrogen Bonding : The aminomethyl group facilitates hydrogen bonding with target enzymes and receptors.

- π-π Stacking Interactions : The furan ring may engage in π-π stacking interactions, enhancing binding affinity and specificity towards biological targets.

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a study evaluating the anticancer effects of this compound on breast cancer cell lines, the compound was found to induce apoptosis significantly. The mechanism involved the activation of caspase pathways, leading to programmed cell death. This highlights its potential as an anticancer therapeutic agent.

Q & A

Q. What are the recommended safety protocols for handling 4-(Aminomethyl)-2,5-dimethylfuran-3-carboxylic acid in laboratory settings?

Answer: Based on GHS classifications for structurally similar compounds (e.g., furan derivatives with aminomethyl groups), researchers should:

- Wear PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Employ fume hoods to minimize inhalation risks (H335 hazard).

- Emergency Protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent dissolution into drains .

- Storage : Keep in a cool, dry, ventilated area away from oxidizing agents.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to assess purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive-ion mode confirms molecular weight (e.g., [M+H]+ ion).

- NMR Analysis : H and C NMR in DMSO- can resolve methyl and furan ring protons, while H-C HSQC confirms connectivity .

Q. What synthetic routes are reported for preparing aminomethyl-substituted furan derivatives?

Answer:

- Key Step : Baeyer-Villiger oxidation of 4-methyl-3,6-dihydro-2H-pyran derivatives with mCPBA and BF-OEt generates tetrahydrofuran intermediates, followed by formic acid elimination to yield furan cores .

- Aminomethylation : Reductive amination (e.g., NaBHCN) or nitrile reduction (e.g., H/Raney Ni) introduces the aminomethyl group at the C4 position .

Advanced Research Questions

Q. How can computational methods predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., with urokinase-type plasminogen activator) .

- MD Simulations : Parameterize the compound using GAFF force fields in AMBER, with AM1-BCC charges, to simulate stability in aqueous/PBS buffers (≥100 ns trajectories) .

- Binding Free Energy : Calculate ΔG via MM/PBSA or MM/GBSA methods to validate affinity predictions .

Q. What strategies optimize the oxidation of tetrahydrofuran precursors to yield 2,5-dimethylfuran-3-carboxylic acid derivatives?

Answer:

- Oxidizing Agents : Sodium chlorite (NaClO) in acidic conditions (pH 3–4) selectively oxidizes tetrahydrofuran-3-carboxylic acids to furans with >90% yield .

- Catalysis : TEMPO/NaClO systems minimize over-oxidation to diketones.

- Reaction Monitoring : Track progress via FT-IR (disappearance of C-O-C stretch at 1070 cm) .

Q. How can researchers functionalize the aminomethyl group for targeted drug delivery or prodrug design?

Answer:

- Amide Coupling : React with nitro-substituted carboxylic acids (e.g., 5-nitrofuran-2-carboxylic acid) using DMF as solvent and HATU/DIPEA for activation (room temperature, 12–24 hrs) .

- Schiff Base Formation : Condense with aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol under reflux to form pH-sensitive prodrugs .

- Protection/Deprotection : Use Boc-anhydride for temporary amine protection during multi-step syntheses .

Q. What analytical challenges arise in resolving stereoisomers of this compound?

Answer:

- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.

- Dynamic NMR : Low-temperature H NMR (e.g., −40°C in CDCl) slows aminomethyl group rotation, revealing diastereotopic protons .

- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar furan derivatives?

Answer:

- Reproduce Conditions : Ensure identical reagents (e.g., mCPBA purity >95%), solvent drying (e.g., molecular sieves for DMF), and inert atmosphere (N/Ar).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., diketones from over-oxidation) and adjust stoichiometry .

- Cross-Validate : Compare results with independent methods (e.g., microwave-assisted synthesis vs. traditional reflux) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.